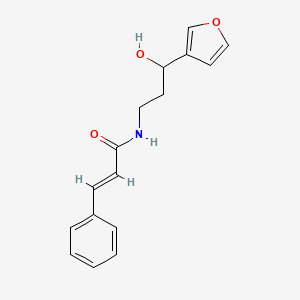

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide

Description

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is a synthetic amide derivative featuring a cinnamamide backbone (α,β-unsaturated amide) linked to a 3-hydroxypropyl chain substituted with a furan-3-yl group. This compound combines structural motifs associated with bioactive molecules: the cinnamamide moiety is linked to anti-inflammatory and antioxidant properties, while the furan ring and hydroxypropyl group may influence solubility and receptor interactions .

Properties

IUPAC Name |

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBHSZFCTLIFIX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide can be achieved through a multi-step processThe synthesis typically begins with the preparation of 3-furanmethanol, which is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the reaction between 3-furanmethanol and cinnamoyl chloride, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing complex organic molecules, facilitating the development of various chemical entities.

- Antimicrobial Properties : N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide has been investigated for its antimicrobial effects. Studies have shown that related compounds exhibit activity against pathogens such as Helicobacter pylori, with minimum inhibitory concentration (MIC) values indicating efficacy .

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets. In preclinical studies, derivatives have demonstrated significant anticancer activity against various cancer cell lines, including HeLa and MCF-7 .

- Neuroprotective Effects : The compound's ability to enhance endogenous antioxidant levels suggests potential applications in neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Medicine

- Therapeutic Development : The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting conditions like epilepsy and neurodegenerative disorders. Its anticonvulsant properties have been highlighted in animal model studies, showing effective seizure control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Influence on Activity |

|---|---|

| Furan Ring | Enhances binding affinity to biological targets |

| Hydroxypropyl Group | Improves solubility and bioavailability |

| Cinnamamide Moiety | Critical for anticancer and anticonvulsant properties |

Anticancer Study

A study involving similar compounds demonstrated effective seizure control in animal models, suggesting that derivatives of this compound could be developed for therapeutic use against epilepsy.

Neuroprotective Research

Investigations into related compounds revealed their ability to mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan ring and cinnamamide moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

- Cinnamamide core : The α,β-unsaturated carbonyl group is shared with compounds like Nalfurafine Hydrochloride (), which exhibits opioid receptor activity.

- Hydroxypropyl chain : Similar to N-(3-hydroxypropyl)-indole-3-carboxamide (), this group may improve hydrophilicity compared to purely aromatic analogs.

Notable Research Findings

- Nalfurafine Hydrochloride demonstrates that the cinnamamide-furan combination enhances binding to κ-opioid receptors, suggesting similar targets for the target compound .

- Hydroxypropyl-linked amides (e.g., ) show improved solubility in polar solvents compared to purely aromatic analogs, which may benefit bioavailability .

- Furan-containing hydroxamic acids () exhibit radical-scavenging activity, implying that the furan-3-yl group in the target compound could contribute to antioxidant effects .

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuroprotection and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a hydroxypropyl group attached to a cinnamamide moiety. The presence of these structural components may enhance its solubility and bioavailability, which are critical for its biological activity.

Anticonvulsant Activity

Cinnamamide derivatives have been extensively studied for their anticonvulsant properties. For instance, compounds similar to this compound have demonstrated effectiveness in animal models for epilepsy:

- Study Findings : In preclinical studies, derivatives such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed significant anticonvulsant activity in several seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model .

- Dosage and Efficacy : The effective doses reported for similar compounds ranged from 13.21 mg/kg to 114.4 mg/kg depending on the model used .

Neuroprotective Effects

Research indicates that cinnamamide derivatives may possess neuroprotective effects. For example:

- Oxidative Stress : Compounds have been shown to enhance endogenous antioxidant levels, such as glutathione, thereby protecting neuronal cells from oxidative damage.

- Mechanistic Insights : The neuroprotective mechanisms may involve modulation of neurotransmitter systems and inhibition of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Influence on Activity |

|---|---|

| Furan Ring | Enhances binding affinity to targets |

| Hydroxypropyl Group | Improves solubility and bioavailability |

| Cinnamamide Moiety | Critical for anticonvulsant properties |

Studies have shown that modifications in the phenyl ring or olefin linker can significantly impact the biological activity of cinnamamide derivatives .

Case Studies

- Anticonvulsant Study : A study involving S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated effective seizure control in multiple animal models, suggesting that similar compounds could be developed for therapeutic use against epilepsy .

- Neuroprotective Research : Another investigation into related compounds revealed their ability to mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.